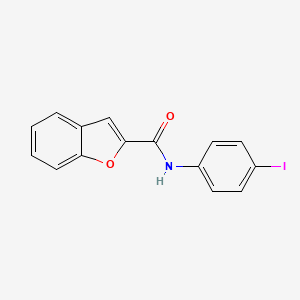
N-(4-iodophenyl)-1-benzofuran-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-iodophenyl)-1-benzofuran-2-carboxamide, also known as IBF, is a chemical compound that has gained significant attention in the scientific community due to its potential use in various research applications. IBF is a benzofuran-based compound that has been synthesized using various methods and has shown promising results in its mechanism of action, biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of N-(4-iodophenyl)-1-benzofuran-2-carboxamide involves its ability to inhibit the activity of certain enzymes, such as histone deacetylases (HDACs). HDACs are enzymes that play a role in regulating gene expression, and their inhibition has been shown to have therapeutic potential in various diseases. N-(4-iodophenyl)-1-benzofuran-2-carboxamide has also been shown to inhibit the activity of other enzymes, such as topoisomerase II, which is involved in DNA replication.
Biochemical and Physiological Effects:
N-(4-iodophenyl)-1-benzofuran-2-carboxamide has been shown to have various biochemical and physiological effects, including its ability to induce apoptosis (programmed cell death) in cancer cells. It has also been shown to inhibit angiogenesis, which is the process of the formation of new blood vessels, and is a critical step in cancer progression. Furthermore, N-(4-iodophenyl)-1-benzofuran-2-carboxamide has been shown to have anti-inflammatory properties, making it a potential therapeutic agent for various inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(4-iodophenyl)-1-benzofuran-2-carboxamide is its ability to selectively inhibit certain enzymes, making it a potential therapeutic agent with fewer side effects than traditional chemotherapy drugs. However, one of the limitations of N-(4-iodophenyl)-1-benzofuran-2-carboxamide is its low solubility in water, which can make it challenging to administer in vivo. Additionally, further studies are needed to determine the optimal dosage and administration method for N-(4-iodophenyl)-1-benzofuran-2-carboxamide.
Zukünftige Richtungen
There are several future directions for research on N-(4-iodophenyl)-1-benzofuran-2-carboxamide. One potential area of research is the development of more efficient synthesis methods for N-(4-iodophenyl)-1-benzofuran-2-carboxamide, which can improve its yield and purity. Additionally, further studies are needed to investigate the potential use of N-(4-iodophenyl)-1-benzofuran-2-carboxamide in combination with other therapeutic agents for the treatment of cancer and other diseases. Moreover, more studies are needed to determine the safety and efficacy of N-(4-iodophenyl)-1-benzofuran-2-carboxamide in vivo, and its potential use as a therapeutic agent.
Synthesemethoden
The synthesis of N-(4-iodophenyl)-1-benzofuran-2-carboxamide has been achieved through different methods, including the Suzuki coupling reaction and the palladium-catalyzed carbonylation reaction. In the Suzuki coupling reaction, 4-iodoaniline is coupled with 2-bromo-1-benzofuran, followed by the reaction with carbon monoxide and a palladium catalyst to yield N-(4-iodophenyl)-1-benzofuran-2-carboxamide. Another method involves the reaction of 4-iodoaniline with 2-hydroxybenzaldehyde, followed by cyclization using phosphorous oxychloride to form N-(4-iodophenyl)-1-benzofuran-2-carboxamide.
Wissenschaftliche Forschungsanwendungen
N-(4-iodophenyl)-1-benzofuran-2-carboxamide has been extensively studied for its potential use in various scientific research applications. It has been shown to have anticancer properties, with studies indicating that it can inhibit the growth of cancer cells in vitro. Furthermore, N-(4-iodophenyl)-1-benzofuran-2-carboxamide has also been investigated for its potential use in treating neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
N-(4-iodophenyl)-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10INO2/c16-11-5-7-12(8-6-11)17-15(18)14-9-10-3-1-2-4-13(10)19-14/h1-9H,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUZNXXDFKPIDLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C(=O)NC3=CC=C(C=C3)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10INO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-iodophenyl)-1-benzofuran-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

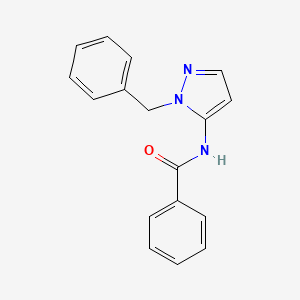

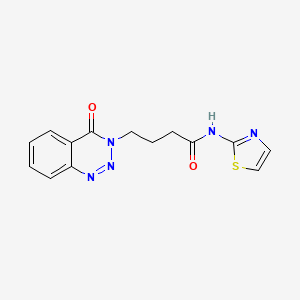
![1-(2,3-dimethylphenyl)-4-[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]piperazine](/img/structure/B5696424.png)
![3-(4-fluorophenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5696431.png)
![3-({[(4-ethylbenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5696441.png)
![N-[4-methyl-3-(propionylamino)phenyl]-2-thiophenecarboxamide](/img/structure/B5696447.png)
![N-{4-[(2,2-dimethylpropanoyl)amino]phenyl}-2-furamide](/img/structure/B5696452.png)
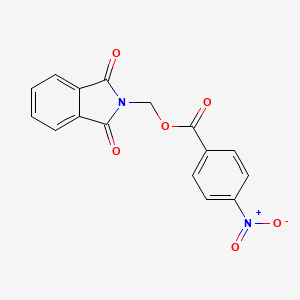
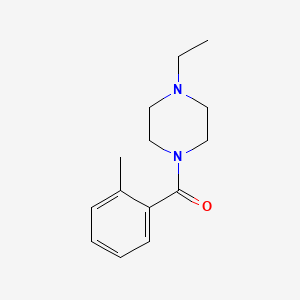
![4-({[1-(4-methoxyphenyl)cyclopentyl]methyl}amino)-4-oxobutanoic acid](/img/structure/B5696469.png)
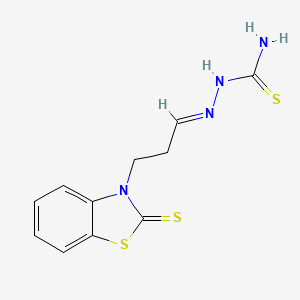
![N-[4-chloro-2-(trifluoromethyl)phenyl]propanamide](/img/structure/B5696480.png)
